2-Fluoro-6-hydroxy-4-methylphenylboronic acid
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Overview
Description
2-Fluoro-6-hydroxy-4-methylphenylboronic acid is an organoboron compound with the molecular formula C7H8BFO3. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with a fluorine atom, a hydroxyl group, and a methyl group. It is a white to off-white solid that is slightly soluble in solvents like dimethyl sulfoxide and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-hydroxy-4-methylphenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Aqueous or organic solvents like tetrahydrofuran or dimethylformamide
Temperature: Typically between 50-100°C
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-hydroxy-4-methylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The boronic acid group can be reduced to form a borane derivative.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-Fluoro-6-keto-4-methylphenylboronic acid.
Reduction: Formation of 2-Fluoro-6-hydroxy-4-methylphenylborane.
Substitution: Formation of 2-Amino-6-hydroxy-4-methylphenylboronic acid or 2-Thio-6-hydroxy-4-methylphenylboronic acid.
Scientific Research Applications
2-Fluoro-6-hydroxy-4-methylphenylboronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a probe for studying enzyme activity.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-hydroxy-4-methylphenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a sensor for detecting sugars and other biomolecules . The pathways involved include:
Enzyme Inhibition: Inhibition of serine proteases and other enzymes by forming covalent adducts with active site residues.
Sensing: Detection of sugars and other biomolecules through the formation of boronate esters.
Comparison with Similar Compounds
2-Fluoro-6-hydroxy-4-methylphenylboronic acid can be compared with other similar compounds like:
- 2-Fluoro-6-hydroxyphenylboronic acid
- 4-Methylphenylboronic acid
- 2-Fluoro-4-methylphenylboronic acid
Uniqueness
The presence of both a fluorine atom and a hydroxyl group on the phenyl ring, along with a methyl group, makes this compound unique. This combination of substituents imparts specific electronic and steric properties that influence its reactivity and interactions with molecular targets .
Properties
IUPAC Name |
(2-fluoro-6-hydroxy-4-methylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO3/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,10-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXMHIMQAMDQQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)C)O)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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